molecular formula C22H20N4OS B11118937 2-(3,4-dimethylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide

2-(3,4-dimethylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide

Cat. No.: B11118937
M. Wt: 388.5 g/mol
InChI Key: VBKPXUZJLGTVDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions: Introduction of the 3,4-dimethylphenyl group can be done via Friedel-Crafts alkylation.

    Formation of the Thiadiazole Ring: This involves the reaction of appropriate thiosemicarbazide derivatives with ethyl chloroformate.

    Amide Bond Formation: The final step involves coupling the quinoline derivative with the thiadiazole derivative using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the phenyl ring.

    Reduction: Reduction reactions could target the quinoline ring or the thiadiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could lead to partially or fully hydrogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Quinoline derivatives are often used as ligands in catalytic systems.

    Material Science: These compounds can be used in the development of organic semiconductors.

Biology

    Antimicrobial Agents: Quinoline derivatives have shown activity against a variety of microbial pathogens.

    Anticancer Agents: Some derivatives are studied for their potential to inhibit cancer cell growth.

Medicine

    Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.

Industry

    Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The thiadiazole ring might contribute to the compound’s ability to chelate metal ions, affecting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxamide: Lacks the thiadiazole ring and the dimethylphenyl group.

    2-Phenylquinoline: Lacks the carboxamide and thiadiazole functionalities.

    N-(5-ethyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide: Lacks the dimethylphenyl group.

Uniqueness

The presence of both the thiadiazole ring and the dimethylphenyl group in 2-(3,4-dimethylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide may confer unique biological activities and chemical properties, making it a compound of interest for further research.

Properties

Molecular Formula

C22H20N4OS

Molecular Weight

388.5 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C22H20N4OS/c1-4-20-25-26-22(28-20)24-21(27)17-12-19(15-10-9-13(2)14(3)11-15)23-18-8-6-5-7-16(17)18/h5-12H,4H2,1-3H3,(H,24,26,27)

InChI Key

VBKPXUZJLGTVDP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.